2'-Aminoacetophenone

Catalog No.
S587457
CAS No.
551-93-9
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Aminoacetophenone

CAS Number

551-93-9

Product Name

2'-Aminoacetophenone

IUPAC Name

1-(2-aminophenyl)ethanone

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3

InChI Key

GTDQGKWDWVUKTI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1N

Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALC
SOL IN ETHER

Synonyms

1-(2-Aminophenyl)ethanone; 1-Acetyl-2-aminobenzene; 2-(Methylcarbonyl)benzenamine; 2-Acetylaniline; 2-Acetylphenylamine; 2-Aminophenyl Methyl Ketone; 2’-Aminoacetophenone; Methyl 2-Aminophenyl Ketone; NSC 8820; o-Acetylaniline; o-Aminoacetophenone; o

Canonical SMILES

CC(=O)C1=CC=CC=C1N

Occurrence and Natural Sources

'-Aminoacetophenone can be found in various natural sources, including:

  • Castanopsis cuspidata: This is a tree species native to East Asia, and 2'-aminoacetophenone has been identified as one of its constituents [].
  • Streptomyces: This is a genus of bacteria known for producing various bioactive compounds, including 2'-aminoacetophenone [].
  • Vitis vinifera: This is the scientific name for the common grapevine, and 2'-aminoacetophenone has been found in grapes and grape-derived products [].

Potential Applications in Scientific Research

'-Aminoacetophenone's properties have made it a subject of interest in various scientific research areas, including:

  • Organic synthesis: The molecule's reactive functional groups (carbonyl and amino) allow it to participate in various organic reactions, making it a potential building block for the synthesis of more complex molecules [].
  • Medicinal chemistry: Studies have explored the potential biological activities of 2'-aminoacetophenone and its derivatives. For example, research has investigated their potential as anti-inflammatory or anti-microbial agents [, ]. However, it is important to note that these are preliminary studies, and further research is needed to determine the safety and efficacy of 2'-aminoacetophenone for any potential therapeutic applications.

2'-Aminoacetophenone, also known as o-aminoacetophenone, is an aromatic ketone characterized by the presence of an amino group at the ortho position of the phenyl ring relative to the acetophenone structure. It appears as a yellow to yellow-brown liquid with a distinctive grape-like odor, which is noteworthy for its diagnostic significance in detecting the growth of Pseudomonas aeruginosa in culture and burn wounds . The molecular formula of 2'-aminoacetophenone is C8_8H9_9NO, and it has a melting point of approximately 20 °C and a boiling point ranging from 85 to 90 °C under reduced pressure .

The mechanism of action of 2'-Aminoacetophenone depends on the context.

  • As a pheromone: In honeybees, 2'-Aminoacetophenone binds to specific receptors on worker bees, triggering a behavioral response that inhibits aggression towards the queen []. The exact mechanism of receptor interaction needs further elucidation.
  • Flavor contribution: The interaction of 2'-Aminoacetophenone with taste receptors likely contributes to the perceived flavor profile in food products []. The specific taste receptors involved remain unknown.
  • Mild skin and respiratory irritation: Avoid direct contact and inhalation.
  • Combustibility: Organic compounds like 2'-Aminoacetophenone can be combustible. Proper handling practices for flammable liquids are recommended.
, including:

  • Amidation Reactions: It can undergo oxidative amido cyclization to produce isatin and iodoisatin using iodine and tert-butyl hydroperoxide as catalysts .
  • Photooxidation: In the presence of light and riboflavin, tryptophan can be converted into 2'-aminoacetophenone, which is implicated in the development of atypical aging off-flavor in wines.
  • Formation from Indole-3-acetic Acid: The compound can also form through the oxidative degradation of indole-3-acetic acid, particularly during wine fermentation processes .

2'-Aminoacetophenone exhibits significant biological activity. Research indicates that it induces oxidative stress and apoptosis in skeletal muscle cells, potentially disrupting mitochondrial functions. This effect is linked to increased reactive oxygen species production and downregulation of mitochondrial membrane potential, suggesting implications for chronic infections and muscle dysfunction . Additionally, it has been identified as a pheromone produced by virgin honeybee queens, influencing interactions within the hive .

Several methods exist for synthesizing 2'-aminoacetophenone:

  • Reaction with Methyl Lithium: It can be synthesized by reacting methyl lithium with isatoic anhydride in an anhydrous solvent at low temperatures (around -50 °C) .
  • Hydration and Reduction: Another method involves the reductive hydration of 1-ethynyl-2-nitrobenzenes using common reducing agents to yield 2'-aminoacetophenones .
  • Direct Amidation: A one-pot reaction involving iodine and tert-butyl hydroperoxide allows for simple amidation under metal-free conditions .

2'-Aminoacetophenone finds applications across various fields:

  • Flavoring Agent: Its grape-like odor makes it a valuable flavor component in food products such as masa corn flour.
  • Analytical Standards: It serves as an analytical standard in gas chromatography-mass spectrometry for detecting analytes in livestock particulate matter and grape-derived beverages .
  • Biological Research: Its role in inducing apoptosis makes it relevant in studies related to muscle health and chronic infections .

Studies have demonstrated that 2'-aminoacetophenone interacts with biological systems by inducing oxidative stress. Specifically, it promotes apoptosis through mechanisms involving mitochondrial dysfunction and accumulation of reactive oxygen species. This interaction highlights its potential role as a pathogenic factor in chronic infections .

Several compounds share structural similarities with 2'-aminoacetophenone. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
AcetophenoneAromatic ketone with a methyl group attached to carbonylCommonly used as a solvent; lacks amino group
4-AminoacetophenoneAmino group at para positionDifferent reactivity due to ortho vs para position
BenzoylacetamideContains both benzoyl and acetamide functional groupsExhibits different biological activities
N-(2-Aminoethyl)acetamideAmino group attached to ethyl instead of phenylDifferent solubility properties

The unique positioning of the amino group at the ortho position in 2'-aminoacetophenone contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Physical Description

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline]
Liquid

Color/Form

YELLOW OILY LIQUID
YELLOW CRYSTALS

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Boiling Point

BP 250-252 °C @ 760 MM HG (SOME DECOMP)
85.00 to 90.00 °C. @ 0.50 mm Hg

Heavy Atom Count

10

Density

1.115-1.121

LogP

1.63 (LogP)
1.63

Melting Point

20 °C

UNII

69Y77091BC

Related CAS

25384-14-9 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 134 companies with hazard statement code(s):;
H302 (15.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00989 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

27941-88-4
551-93-9

Metabolism Metabolites

YIELDS 2-CARBOXAMIDO-4-METHYLQUINAZOLINE, 2-HYDROXYMETHYL-4-METHYLQUINAZOLINE, & 4-METHYLQUINAZOLINE IN PSEUDOMONAS. /FROM TABLE/
2-AMINO-3-HYDROXYACETOPHENONE WAS ISOLATED FROM URINE OF RATS GIVEN 15 MG 2-AMINOACETOPHENONE/KG/DAY FOR 4 DAYS & FROM THE SUPERNATANT OF CULTURES OF RAT LIVER MICROSOMES INCUBATED WITH 2-AMINOACETOPHENONE FOR 2 HR AT 37 °C.
IN CELL-FREE EXTRACTS OF BACILLUS SUBTILIS, 2'-AMINOACETOPHENONE WAS UTILIZED AS RAPIDLY AS AMINOACETONE.

Associated Chemicals

3-Aminoacetophenone;99-03-6

Wikipedia

2'-aminoacetophenone

Methods of Manufacturing

PREPN OF O- ISOMERS

General Manufacturing Information

Ethanone, 1-(2-aminophenyl)-: ACTIVE

Analytic Laboratory Methods

O-AMINOACETOPHENONE WAS ISOLATED FROM NEUTRAL OR ALKALINE LIQUID SWINE MANURE BY STEAM DISTILLATION & COLUMN CHROMATOGRAPHY & IDENTIFIED BY GAS CHROMATOGRAPHY & MASS SPECTROMETRY.

Dates

Modify: 2023-08-15

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